(2S)-Glycerol-O-beta-D-galactopyranoside (2S)-Glycerol-O-beta-D-galactopyranoside (2S)-1-O-beta-D-Galactopyranosylglycerol is a natural product found in Carteriospongia foliascens and Acca sellowiana with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC18555929
InChI: InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5+,6-,7-,8+,9+/m0/s1
SMILES:
Molecular Formula: C9H18O8
Molecular Weight: 254.23 g/mol

(2S)-Glycerol-O-beta-D-galactopyranoside

CAS No.:

Cat. No.: VC18555929

Molecular Formula: C9H18O8

Molecular Weight: 254.23 g/mol

* For research use only. Not for human or veterinary use.

(2S)-Glycerol-O-beta-D-galactopyranoside -

Specification

Molecular Formula C9H18O8
Molecular Weight 254.23 g/mol
IUPAC Name (2R,3R,4S,5R,6R)-2-[(2S)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5+,6-,7-,8+,9+/m0/s1
Standard InChI Key NHJUPBDCSOGIKX-XEFZRCJWSA-N
Isomeric SMILES C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@H](CO)O)O)O)O)O
Canonical SMILES C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O

Introduction

Chemical Identity and Structural Characteristics

(2S)-Glycerol-O-beta-D-galactopyranoside (CAS No. 38841-15-5) is a diastereomer of (2R)-glycerol-O-beta-D-galactopyranoside, differing in the configuration of the hydroxyl group at the C2 position of the glycerol moiety . Its IUPAC name, (2R,3R,4S,5R,6R)-2-[(2S)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, reflects the stereochemical complexity of the molecule. The compound’s structure features a β-D-galactopyranose ring linked via an ether bond to the (2S)-2,3-dihydroxypropyl group, as confirmed by its isomeric SMILES: C([C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC[C@H](CO)O)O)O)O)O\text{C}([\text{C}@\text{H}]1[\text{C}@\text{H}]([\text{C}@\text{H}]([\text{C}@@\text{H}]([\text{C}@\text{H}](O1)\text{O}\text{C}[\text{C}@\text{H}](\text{CO})\text{O})\text{O})\text{O})\text{O})\text{O}.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC9H18O8\text{C}_9\text{H}_{18}\text{O}_8
Molecular Weight254.23 g/mol
Melting PointNot explicitly reported (analog: 140–141°C for (2R)-isomer) (inferred)
SolubilityWater-soluble
Storage Conditions-20°C

Synthesis and Chemical Reactivity

Synthetic Approaches

The synthesis of (2S)-glycerol-O-beta-D-galactopyranoside typically involves glycosylation reactions, where galactose donors are coupled to glycerol derivatives. Two primary methods are employed:

  • Chemical Glycosylation:

    • Utilizes protected galactosyl donors (e.g., trichloroacetimidates) reacted with (2S)-glycerol under acidic conditions.

    • Yields depend on the stereoselectivity of the glycosidic bond formation, often requiring chiral catalysts to maintain the (2S) configuration.

  • Enzymatic Synthesis:

    • Beta-galactosidases or glycosyltransferases catalyze the transfer of galactose to glycerol, offering higher stereochemical fidelity.

    • Recent advancements highlight the use of immobilized enzymes to improve reaction efficiency and scalability.

Chemical Reactivity

The compound undergoes hydrolysis under acidic conditions, cleaving the β-glycosidic bond to yield D-galactose and (2S)-glycerol. Its primary hydroxyl groups participate in esterification and etherification reactions, enabling derivatization for drug delivery systems.

Biological Applications and Mechanistic Insights

Substrate for Enzymatic Systems

(2S)-Glycerol-O-beta-D-galactopyranoside serves as a substrate for:

  • β-Galactosidase: Hydrolyzes the glycosidic bond, releasing galactose .

  • Thiogalactoside Transacetylase: Transfers acetyl groups to the galactose moiety, a critical step in lactose metabolism in E. coli .

ParameterDetailsSource
Hazard StatementsH315, H319, H335 (skin/eye irritation, respiratory tract irritation) (analog)
Precautionary MeasuresUse gloves/eye protection; wash skin immediately
Storage-20°C in airtight containers

Recent Research and Future Directions

Recent studies emphasize enzymatic synthesis optimization and structure-activity relationship (SAR) analyses to enhance yield and biological efficacy. Challenges include improving the compound’s stability in aqueous solutions and exploring its role in glycoconjugate vaccine development.

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